molecular formula C21H23N5O2 B2652813 3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-5,6-dimethylpyrimidin-4-one CAS No. 1002216-69-4

3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-5,6-dimethylpyrimidin-4-one

Cat. No. B2652813
M. Wt: 377.448
InChI Key: YFKKWTLIZBZCHK-UHFFFAOYSA-N
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Description

The compound contains an indole nucleus, which is a common structure in many bioactive compounds . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The indole moiety is known to undergo electrophilic substitution reactions .

Scientific Research Applications

    Anti-Inflammatory Applications

    • Summary : Pyrimidines display a range of pharmacological effects including anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Methods : Various methods for the synthesis of pyrimidines are described .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

    Electro-Oxidative Applications

    • Summary : Pyrido[1,2-a]pyrimidin-4-ones have been used in electrochemically driven external oxidant-free strategies .
    • Methods : Various structurally diverse seleno-substituted N-heterocycles were obtained in moderate to excellent yields .
    • Results : Through radical trapping experiments, GC-MS analysis and cyclic voltammetry study, a plausible mechanism for this selenylation was proposed .

    Antitumor Applications

    • Summary : Pyrimidines have been used as suitable starting materials for the synthesis of novel scaffolds that are parent to DNA bases and derivatives, thus targeting compounds with relevant biological and pharmacological properties .
    • Methods : Trihalomethyl-substituted pyrimidines have been used as caspase inhibitors, hepatitis C inhibitors, and antiplasmodials .
    • Results : These compounds have shown promising results in inhibiting the growth of cancer cells .

    Anti-HIV Applications

    • Summary : The pyrimidin-4-one is widely used as an inhibitor of the enzyme reverse transcriptase to develop anti-HIV drugs .
    • Methods : Various pyrimidin-4-ones have been obtained by many groups .
    • Results : Drugs developed using pyrimidin-4-ones have shown significant results in inhibiting HIV .

    Anti-Schizophrenia Applications

    • Summary : Pyrimidin-4-ones have also been used in the development of anti-schizophrenia drugs .
    • Methods : The development of these drugs involves the synthesis of various pyrimidin-4-ones .
    • Results : These drugs have shown promising results in the treatment of schizophrenia .

    Endothelial Cell Dysfunction Inhibitor Applications

    • Summary : Pyrimidin-4-ones have been used as endothelial cell dysfunction inhibitors .
    • Methods : The development of these inhibitors involves the synthesis of various pyrimidin-4-ones .
    • Results : These inhibitors have shown significant results in treating endothelial cell dysfunction .

properties

IUPAC Name

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-5,6-dimethylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-13-11-14(2)26(23-13)21-22-16(4)15(3)20(28)25(21)12-19(27)24-10-9-17-7-5-6-8-18(17)24/h5-8,11H,9-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKKWTLIZBZCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)N3CCC4=CC=CC=C43)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-5,6-dimethylpyrimidin-4-one

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